6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
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Overview
Description
6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluoropyrimidine moiety with a purine base, making it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the fluoropyrimidine moiety, followed by its attachment to the octahydrocyclopenta[c]pyrrol ring, and finally the incorporation of the purine base. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine and pyrimidine metabolism.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases related to purine and pyrimidine pathways.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes involved in purine and pyrimidine metabolism, as well as receptors that recognize these moieties. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(3a-{[(5-chloropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
- 6-(3a-{[(5-bromopyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
Uniqueness
The uniqueness of 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine lies in the presence of the fluoropyrimidine moiety, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20FN7O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-9-methylpurine |
InChI |
InChI=1S/C18H20FN7O/c1-25-11-24-14-15(25)22-10-23-16(14)26-7-12-3-2-4-18(12,8-26)9-27-17-20-5-13(19)6-21-17/h5-6,10-12H,2-4,7-9H2,1H3 |
InChI Key |
LITXHQSRJWHYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CCCC4(C3)COC5=NC=C(C=N5)F |
Origin of Product |
United States |
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